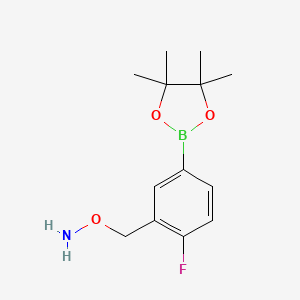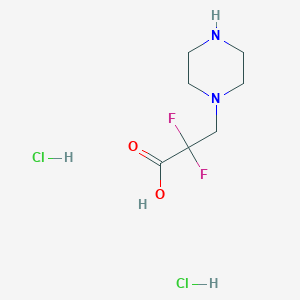
Ácido 4-fluoro-3-(aminooximetil)fenilborónico, éster de pinacol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-(Aminooxymethyl)phenylboronic acid, pinacol ester is an organoboron compound with the molecular formula C13H19BFNO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro group and an aminooxymethyl group. The pinacol ester moiety is attached to the boronic acid group, enhancing its stability and solubility. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Aplicaciones Científicas De Investigación
4-Fluoro-3-(Aminooxymethyl)phenylboronic acid, pinacol ester has several scientific research applications:
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.
Material Science: This compound is used in the synthesis of functional materials, including polymers and dendrimers, for applications in electronics and nanotechnology.
Métodos De Preparación
The synthesis of 4-Fluoro-3-(Aminooxymethyl)phenylboronic acid, pinacol ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoro-3-nitrobenzaldehyde.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2).
Aminooxymethylation: The amino group is then converted to an aminooxymethyl group through a reaction with formaldehyde and hydroxylamine.
Boronic Acid Formation: The resulting compound is then subjected to a borylation reaction using bis(pinacolato)diboron and a palladium catalyst to form the boronic acid pinacol ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Fluoro-3-(Aminooxymethyl)phenylboronic acid, pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The fluoro group on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-(Aminooxymethyl)phenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid ester undergoes transmetalation with the palladium-aryl complex, transferring the aryl group from boron to palladium.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
The molecular targets and pathways involved in other applications depend on the specific context, such as the type of biomolecule being conjugated or the material being synthesized.
Comparación Con Compuestos Similares
4-Fluoro-3-(Aminooxymethyl)phenylboronic acid, pinacol ester can be compared with other similar compounds, such as:
4-Methoxyphenylboronic acid, pinacol ester: This compound has a methoxy group instead of a fluoro group, which affects its reactivity and applications.
4-Amino-3-fluorophenylboronic acid, pinacol ester: This compound lacks the aminooxymethyl group, which limits its use in bioconjugation.
4-Bromophenylboronic acid, pinacol ester: This compound has a bromo group instead of a fluoro group, which can undergo different types of substitution reactions.
The uniqueness of 4-Fluoro-3-(Aminooxymethyl)phenylboronic acid, pinacol ester lies in its combination of functional groups, which provide versatility in various chemical reactions and applications.
Propiedades
IUPAC Name |
O-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO3/c1-12(2)13(3,4)19-14(18-12)10-5-6-11(15)9(7-10)8-17-16/h5-7H,8,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEBAYBIBLNLKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CON |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2545020.png)
![4-{[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-N-(2-hydroxyethyl)benzamide](/img/structure/B2545022.png)

![1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone](/img/new.no-structure.jpg)

![N-CYCLOPENTYL-2-[4-METHYL-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE](/img/structure/B2545031.png)
![7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2545032.png)

![2-(iodomethyl)hexahydro-2H-cyclopenta[b]furan](/img/structure/B2545034.png)
![2-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2545035.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2545037.png)
